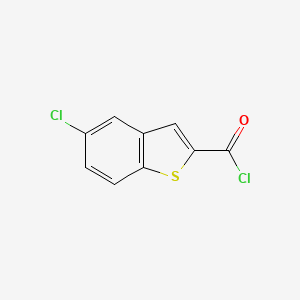

5-Chloro-1-benzothiophene-2-carbonyl chloride

Übersicht

Beschreibung

5-Chloro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2OS . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring (a fused ring structure containing a benzene and a thiophene) with a carbonyl chloride group attached at the 2-position and a chlorine atom at the 5-position .Physical And Chemical Properties Analysis

5-Chloro-1-benzothiophene-2-carbonyl chloride is a cream to brown to yellow to pale yellow crystalline powder . It has a molecular weight of 231.1 .Wissenschaftliche Forschungsanwendungen

Summary of the Application

Benzothiophene derivatives have been synthesized and tested for their antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 . Some of these compounds displayed high antibacterial activity against S. aureus . Additionally, certain benzothiophene derivatives showed high antioxidant capacities .

Methods of Application or Experimental Procedures

The benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties of the compounds were tested against four indicator microorganisms .

Results or Outcomes

The compounds 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo [ b ]thiophene ( 12E ) and 3- (1H-indole-2-yl)-2- (thiophen-2-yl) benzo [ b ]thiophene ( 16 ) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively . These values surpassed the antioxidant capacity of a universally accepted reference of trolox .

2. Synthesis of Benzothiophenes

Summary of the Application

An aryne reaction with alkynyl sulfides affording benzo [ b ]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o -silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Methods of Application or Experimental Procedures

The synthesis of benzothiophenes was achieved by reacting o -silylaryl triflates and alkynyl sulfides . This reaction involved the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Results or Outcomes

The synthesis resulted in a wide range of 3-substituted benzothiophenes . The method demonstrated good functional group tolerance and versatile C2 functionalizations .

3. Synthesis of Multisubstituted Benzothiophenes

Summary of the Application

A one-step synthesis of benzo [b]thiophenes by aryne reaction with alkynyl sulfides has been disclosed . A wide range of multisubstituted benzothiophenes were synthesized from easily available o -silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Methods of Application or Experimental Procedures

The synthesis of multisubstituted benzothiophenes was achieved by reacting o -silylaryl triflates and alkynyl sulfides . This reaction involved the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Results or Outcomes

The synthesis resulted in a wide range of multisubstituted benzothiophene derivatives . The method demonstrated good functional group tolerance and versatile C2 functionalizations .

4. Anticancer Applications

Summary of the Application

A series of benzo [b]thiophene-diaryl urea derivatives were designed and synthesized with potential anticancer effect . The in vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .

Methods of Application or Experimental Procedures

A hybrid pharmacophore approach was applied to design and synthesize a series of benzo [b]thiophene-diaryl urea derivatives . The in vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .

Results or Outcomes

Three compounds exhibited antiproliferative activities on both cell lines comparable to that of the positive reference drug sorafenib . Notably, one compound demonstrated the highest activity with IC 50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively . It also induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

5. Antifungal Applications

Summary of the Application

Benzothiophene derivatives have been synthesized and tested for their antifungal properties . Some of these compounds were found to have potentials to be used as antifungal agents against current fungal diseases .

Methods of Application or Experimental Procedures

The benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The antifungal properties of the compounds were tested against various fungal diseases .

Results or Outcomes

The compounds 3-iodo-2-(thiophen-2-yl) benzo [b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo [b]thiophene (12K) were found to have potentials to be used as antifungal agents against current fungal diseases .

6. Anti-inflammatory Applications

Summary of the Application

Heteroaromatic compounds, including benzothiophene derivatives, have been used as anti-inflammatory drugs for years .

Methods of Application or Experimental Procedures

The benzothiophene derivatives were synthesized and used as anti-inflammatory drugs . The specific methods of application or experimental procedures would depend on the specific compound and the specific inflammatory condition being treated .

Results or Outcomes

The use of benzothiophene derivatives as anti-inflammatory drugs has been effective in treating various inflammatory conditions .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2OS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTWOPUSFDZHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-benzothiophene-2-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)

![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)

![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)

![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)

![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)